molecular formula C9H15NS B15090531 1-Isothiocyanatoethylcyclohexane

1-Isothiocyanatoethylcyclohexane

Cat. No.: B15090531
M. Wt: 169.29 g/mol
InChI Key: KMMWHCFHXACMCZ-UHFFFAOYSA-N
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Description

1-Isothiocyanatoethylcyclohexane is a synthetic organic compound featuring an isothiocyanate functional group (-N=C=S) attached to an ethylcyclohexane backbone. As with other isothiocyanates, it is characterized by the R-N=C=S moiety, where the R group is the 1-ethylcyclohexyl substituent . This compound is of significant interest in organic synthesis and materials science, particularly for its potential as an electrophile that can undergo reactions with nucleophiles, enabling the formation of thiourea derivatives or its use as a building block for more complex molecular architectures . Isothiocyanates, as a class of compounds, are widely investigated in biochemical and pharmacological research for their bioactive properties. Natural isothiocyanates, derived from cruciferous vegetables, have been extensively studied for their chemopreventive potential, including roles in inhibiting enzymes like aldehyde dehydrogenase (ALDH) and reversing drug resistance in cancer cell models . Furthermore, synthetic isothiocyanates are utilized in the development of advanced materials, such as photoactive organic-inorganic hybrids, where they can serve as coupling agents to attach fluorescent molecules to silica matrices . Researchers value this compound as a specialized reagent for probing biological mechanisms and designing novel functional materials. Please Note: This product is intended for research purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, as isothiocyanates can be hazardous and are known lachrymators . Specific physical, chemical, and toxicological data for this compound are subject to ongoing research and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanatoethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Framework of 1 Isothiocyanatoethylcyclohexane in Contemporary Chemical Research

Significance of Isothiocyanates in Organic Synthesis and Chemical Biology

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group. Their unique reactivity and diverse biological activities have established them as significant molecules in both organic synthesis and chemical biology. In organic synthesis, isothiocyanates are valued as versatile building blocks. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the construction of a variety of nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas, thiohydantoins, and thiosemicarbazides. A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent. Another established method is the reaction of primary amines with thiophosgene (B130339). More contemporary methods have expanded the scope of isothiocyanate synthesis from various starting materials, including alcohols and carboxylic acid derivatives.

In the realm of chemical biology, isothiocyanates have garnered substantial attention for their wide-ranging biological effects. Many isothiocyanates are naturally occurring, often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables. nih.gov These natural ITCs, and their synthetic analogs, have been investigated for their potential antimicrobial and antifungal properties. cymitquimica.com The biological activity of isothiocyanates is largely attributed to their ability to react with nucleophilic groups in biomolecules, particularly the thiol groups of cysteine residues in proteins, which can lead to the inhibition of enzyme activity and modulation of various cellular pathways. For instance, phenethyl isothiocyanate has been studied for its protective effects against cyclophosphamide-induced nephrotoxicity through the activation of the Nrf2 signaling pathway. nih.gov

Overview of the Cyclohexyl Isothiocyanate Scaffold in Academic Investigations

The cyclohexyl isothiocyanate scaffold, while a synthetic construct, is of significant academic interest due to its utility as a chemical reagent and its potential as a lead structure in medicinal chemistry. Cyclohexyl isothiocyanate serves as a valuable model for studying the reactivity and properties of aliphatic isothiocyanates. The cyclohexyl group, being a non-aromatic, bulky substituent, influences the steric and electronic properties of the isothiocyanate moiety. It is considered to be weakly electron-donating via an inductive effect, which can subtly modulate the electrophilicity of the isothiocyanate carbon.

In organic synthesis, cyclohexyl isothiocyanate is a versatile reagent. Its reaction with various nucleophiles leads to a diverse array of derivatives. For example, it reacts with maleimide (B117702) derivatives to form thiohydantoin derivatives and with hydrazines to produce thiosemicarbazides, which can be further cyclized. These reactions highlight the utility of the cyclohexyl isothiocyanate scaffold in generating molecular diversity for various applications.

The biological potential of compounds containing the cyclohexyl isothiocyanate scaffold has also been a subject of investigation. Drawing parallels with other isothiocyanates, research has explored its potential antimicrobial and anticancer properties. cymitquimica.comchemimpex.com Its value in medicinal chemistry is also linked to its role as a precursor in the development of agrochemicals, such as herbicides and pesticides. chemimpex.com

Below are interactive data tables detailing the chemical properties and reactivity of Cyclohexyl Isothiocyanate, a representative compound for the scaffold.

Chemical Properties of Cyclohexyl Isothiocyanate

PropertyValueSource
Molecular FormulaC7H11NS cymitquimica.comsigmaaldrich.com
Molecular Weight141.23 g/mol sigmaaldrich.com
AppearanceColorless to pale yellow liquid cymitquimica.com
OdorPungent cymitquimica.com
Boiling Point219 °C sigmaaldrich.com
Density0.996 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.536 sigmaaldrich.com
SolubilitySoluble in organic solvents, limited in water cymitquimica.com

Reactivity of Cyclohexyl Isothiocyanate

ReactantProduct Type
Primary AminesN,N'-Disubstituted Thioureas
HydrazinesThiosemicarbazides
Maleimide DerivativesThiohydantoin Derivatives

Strategic Synthesis and Preparation Methodologies for 1 Isothiocyanatoethylcyclohexane

Direct Synthetic Routes from Amine Precursors

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. This can be achieved through the use of thiocarbonyl transfer reagents, which introduce the C=S moiety.

Thiophosgene-Mediated Synthesis of Cyclohexyl Isothiocyanates

A long-established and broadly applicable method for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.gov This reaction is typically conducted in a biphasic system, for instance, using dichloromethane (B109758) and an aqueous solution of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, forming a thiocarbamoyl chloride intermediate. This intermediate then undergoes elimination of HCl to yield the isothiocyanate. Key parameters for a successful synthesis include using a slight excess of thiophosgene to ensure complete conversion of the amine and maintaining the reaction at room temperature. However, the high toxicity of thiophosgene has prompted the development of alternative reagents. nih.govrsc.org

Alternative Thiocarbonyl Transfer Reagents in Isothiocyanate Synthesis

To circumvent the hazards associated with thiophosgene, several alternative thiocarbonyl transfer reagents have been developed. rsc.org These include 1,1'-thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and 1,1'-thiocarbonyldi-2(1H)-pyridone. kiku.dknih.govrsc.org While these reagents are less toxic, they may be expensive, not commercially available, or require a separate preparation step. rsc.org Another alternative is chlorothionoformate, which has been shown to be an efficient thiocarbonyl-transfer reagent when used with sodium hydroxide (B78521) in dichloromethane. chemrxiv.org

Desulfurization of Dithiocarbamate (B8719985) Salts

A prevalent and efficient alternative to thiophosgene-based methods is the desulfurization of dithiocarbamate salts. This two-step, one-pot procedure involves the initial formation of a dithiocarbamate salt from a primary amine and carbon disulfide in the presence of a base. nih.govdntb.gov.ua The subsequent desulfurization of this intermediate yields the desired isothiocyanate. rsc.orgchemrxiv.org

Halogen-Mediated Desulfurization Approaches

Iodine is a commonly used reagent for the desulfurization of dithiocarbamate salts. chemrxiv.org An improved procedure utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic system. researchgate.net This method is considered environmentally benign and cost-effective, with the biphasic system facilitating an easy workup by extracting the isothiocyanate into the organic layer while impurities remain in the aqueous layer. researchgate.net

Application of Modern Desulfurizing Agents (e.g., DMT/NMM/TsO⁻)

Modern desulfurizing agents have been developed to improve the efficiency and applicability of this method. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). dntb.gov.uamdpi.comnih.gov This reagent has been successfully used in the microwave-assisted synthesis of a wide range of aliphatic and aromatic isothiocyanates with good to excellent yields (25–97%). dntb.gov.uanih.govresearchgate.net The reaction is typically a one-pot, two-step procedure where the amine reacts with carbon disulfide in the presence of a base, followed by the addition of DMT/NMM/TsO⁻. dntb.gov.uamdpi.comresearchgate.net Research has shown that using 1.3 equivalents of this agent can lead to very high yields. mdpi.com

Table 1: Optimization of Desulfurizing Agent for Isothiocyanate Synthesis mdpi.com

EntryDesulfurizing Agent (equiv.)Yield (%)
71 (reduced amount)86
8None55
101.389

Other modern desulfurizing agents include p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), clay-supported copper nitrate (B79036) (claycop), hydrogen peroxide, and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govrsc.orgchemrxiv.org

Fragmentation Reactions for Isothiocyanate Generation

Fragmentation reactions represent another avenue for the synthesis of isothiocyanates, often occurring under specific conditions such as in a mass spectrometer. numberanalytics.com These reactions involve the cleavage of a molecule into smaller fragments. numberanalytics.com For instance, the fragmentation of precursor ions can generate reactive intermediates that lead to the formation of new molecules. rsc.org While not a conventional synthetic route for bulk preparation, the study of fragmentation pathways, such as alpha fragmentation and McLafferty rearrangement, provides valuable insights into the stability and reactivity of isothiocyanates and their precursors. libretexts.org

1,4,2-Oxathiazole Fragmentation Pathways

A notable method for the synthesis of isothiocyanates involves the thermal fragmentation of 1,4,2-oxathiazole derivatives. researchgate.netresearchgate.net This approach offers a pathway to isothiocyanates and carbonyl-containing molecules. researchgate.net The efficiency of this fragmentation is significantly influenced by the substituents at the C-5 position of the 1,4,2-oxathiazole ring. researchgate.net

Recent advancements have led to the preparation of a wide variety of 1,4,2-oxathiazoles, including those with 5H-substituents, which were previously inaccessible. researchgate.netresearchgate.net The synthesis can be achieved through a [3+2] cycloaddition reaction between nitrile oxides and thiocarbonyls. researchgate.net Polymer-supported 1,4,2-oxathiazoles have also been employed in a "catch-and-release" system to produce isothiocyanates in high purity with moderate yields, avoiding the need for extensive purification. researchgate.netresearchgate.net This method is particularly convenient for generating small quantities of isothiocyanates for screening purposes. researchgate.net

It has been observed that 5H-1,4,2-oxathiazoles can undergo an alternative fragmentation pathway under basic conditions at room temperature, yielding nitriles and thioacid salts without the formation of isothiocyanates. researchgate.net Computational studies, such as those using the B3LYP/6–31G(d) level of theory, have been employed to investigate the factors controlling the formation of these heterocycles, highlighting the predominance of certain isomers. researchgate.net

Green Chemistry Approaches in 1-Isothiocyanatoethylcyclohexane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. mdpi.comresearchgate.net These principles focus on waste prevention, the use of less hazardous chemicals, and energy efficiency. wiley-vch.de For the synthesis of isothiocyanates, this translates to developing methods that avoid toxic reagents and minimize waste. cbijournal.comjddhs.com

Aqueous Biphasic Reaction Systems

A significant green chemistry approach for the synthesis of isothiocyanates involves the use of aqueous biphasic reaction systems. cbijournal.com This method often entails the desulfurization of dithiocarbamic acid salts, which can be generated in situ from the corresponding primary amine and carbon disulfide. cbijournal.comrsc.org

One such system employs a water/ethyl acetate biphasic medium. cbijournal.com The dithiocarbamic acid salt is treated with an oxidizing agent like iodine in the presence of a base such as sodium bicarbonate. The isothiocyanate product is extracted into the organic layer (ethyl acetate), while impurities remain in the aqueous layer, simplifying the workup process. cbijournal.com This method is advantageous due to the use of readily available, non-toxic, and inexpensive reagents, and it often proceeds with short reaction times. cbijournal.com Another variation utilizes tetrapropylammonium (B79313) tribromide (TPATB) as a desulfurizing agent in a similar biphasic system. cbijournal.com

These aqueous-based methods offer a safer and more environmentally friendly alternative to traditional methods that often employ highly toxic reagents like thiophosgene. cbijournal.comrsc.org

Total Synthesis Strategies Incorporating Isothiocyanate Moieties

The isothiocyanate functional group is a key feature in several complex natural products, presenting unique synthetic challenges and opportunities.

Integration into Complex Natural Product Architectures (e.g., Welwitindolinones)

The welwitindolinones are a family of indole (B1671886) alkaloids isolated from blue-green algae, with many members possessing a complex [4.3.1]-bicyclic core and an isothiocyanate group. acs.orgnih.gov The total synthesis of these molecules has been a significant endeavor in organic chemistry, driving the development of new synthetic methodologies. acs.orgnih.govacs.org

For instance, the first total synthesis of (–)-N-methylwelwitindolinone C isothiocyanate was a landmark achievement. nih.govacs.org Key steps in this synthesis included an indolyne cyclization to construct the bicyclic scaffold and a late-stage intramolecular nitrene insertion to install the isothiocyanate at a sterically hindered bridgehead carbon. nih.gov Similarly, the first total synthesis of (–)-N-methylwelwitindolinone B isothiocyanate featured a regio- and diastereoselective chlorinative oxabicycle ring-opening reaction to introduce a challenging alkyl chloride motif. acs.orgnih.govescholarship.org These syntheses highlight the intricate strategies required to incorporate the isothiocyanate group within a densely functionalized molecular architecture. acs.orgnih.gov

Stereoselective Synthesis of Chiral Isothiocyanates

The development of methods for the stereoselective synthesis of chiral isothiocyanates is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govmdpi.comusm.edu

Several approaches have been developed to synthesize optically active isothiocyanates without racemization. One method involves the use of a desulfurization reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), in a one-pot, two-step procedure from optically active amines. mdpi.com This has been successfully applied to the synthesis of (R)- and (S)-1-isothiocyanatoethylbenzene with high enantiomeric purity. mdpi.com

Chemical Reactivity and Mechanistic Studies of 1 Isothiocyanatoethylcyclohexane

Nucleophilic Attack on the Isothiocyanate Group

The core reactivity of 1-isothiocyanatoethylcyclohexane involves the addition of nucleophiles to the central carbon of the isothiocyanate moiety. This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This section explores the formation of key derivatives through this mechanistic pathway.

Formation of Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary or secondary amines is a fundamental and widely utilized transformation that leads to the formation of N,N'-disubstituted thiourea derivatives. researchgate.net In the case of this compound, the lone pair of electrons on the nitrogen atom of an amine nucleophile attacks the electrophilic carbon of the isothiocyanate group. This initial addition is followed by proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the stable thiourea product.

The general mechanism for this reaction is depicted below:

Step 1: Nucleophilic attack of the amine on the isothiocyanate carbon. Step 2: Proton transfer to form the final thiourea derivative.

This reaction is generally high-yielding and can be performed under mild conditions. ijacskros.com The versatility of this synthesis allows for the creation of a vast library of thiourea derivatives by varying the amine reactant. Thioureas are significant compounds in various fields, serving as intermediates in the synthesis of heterocyclic compounds and exhibiting a range of biological activities. ijacskros.com

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines
Isothiocyanate ReactantAmine ReactantProduct (Thiourea Derivative)Reference
(Isothiocyanatomethyl)benzenePrimary or Secondary AmineCorresponding N-benzyl-N'-substituted thiourea ijacskros.com
Phenyl isothiocyanatePrimary AmineN-phenyl-N'-alkyl/aryl thiourea nih.gov
Alkyl/Aryl IsothiocyanateAmineN,N'-disubstituted thiourea researchgate.net

Synthesis of Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. The isothiocyanate group's ability to react with molecules containing multiple nucleophilic centers allows for cyclization reactions, forming stable ring structures. These reactions often proceed via an initial nucleophilic attack to form a thiourea-like intermediate, which then undergoes an intramolecular reaction to close the ring.

Common examples of heterocycles synthesized from isothiocyanates include:

Thiazolidines: Formed by the reaction of isothiocyanates with compounds containing both an amine and a thiol group or through multi-component reactions. wikipedia.org

Triazoles: Can be synthesized from the reaction of isothiocyanates with hydrazine derivatives. The reaction initially forms a thiosemicarbazide intermediate, which can then be cyclized.

Benzothiazoles and Benzimidazoles: These can be formed by reacting isothiocyanates with ortho-substituted anilines, such as 2-aminothiophenol or o-phenylenediamine.

The synthesis of these heterocyclic compounds is of significant interest due to their prevalence in medicinal chemistry and material science.

Reduction Pathways and Products

The isothiocyanate group in this compound can undergo reduction through various chemical and electrochemical methods. The products of these reductions depend on the reagents and conditions employed.

Electrochemical Reduction to Thioformamides

Electrochemical methods offer a pathway for the reduction of isothiocyanates. Studies on other isothiocyanates have shown that they can be electrochemically reduced to yield thioformamides. wikipedia.org This transformation involves the addition of a hydride equivalent to the carbon of the N=C=S group. For this compound, this would result in the formation of N-(1-cyclohexylethyl)thioformamide. More recently, the use of specific chemical reducing agents like the Schwartz reagent (zirconocene hydrochloride) has been shown to be a highly effective and chemoselective method for converting isothiocyanates to thioformamides in high yields. This method is notable for its tolerance of other sensitive functional groups within the molecule.

Formation of Amines and Thioureas via Reduction

More vigorous reduction conditions can lead to the complete reduction of the isothiocyanate group. While specific pathways for this compound are not detailed in the available literature, catalytic hydrogenation is a common method for reducing related functional groups. researchgate.net The hydrogenation of the C=S and C=N bonds could potentially lead to the formation of a primary amine, 1-cyclohexylethanamine, and a source of sulfur.

Oxidation Reactions and Derived Compounds

The oxidation of the isothiocyanate group is less commonly documented than its nucleophilic addition or reduction reactions. The sulfur atom in the isothiocyanate is in a low oxidation state and is susceptible to oxidation. However, the reactions can be complex and may lead to a variety of products depending on the oxidizing agent and reaction conditions.

While specific oxidation reactions for this compound are not available, general reactivity of related sulfur compounds suggests potential pathways. Strong oxidizing agents could potentially lead to the cleavage of the C=S bond and the formation of isocyanates (R-N=C=O) or further degradation products. The oxidation of the related thiocyanate (-SCN) group by reagents like hydrogen peroxide has been studied, leading to products such as the hypothiocyanite ion (OSCN⁻). nih.govnih.gov Some studies on edible isothiocyanates like sulforaphane indicate that oxidation at elevated temperatures can occur, leading to various sulfur-containing decomposition products. nih.gov However, controlled and synthetically useful oxidation reactions of the isothiocyanate group itself are not well-established in standard organic synthesis.

Rearrangement Reactions Involving Isothiocyanate Functions

Rearrangement reactions are a key aspect of isothiocyanate chemistry, often involving the migration of substituents and the interplay between thiocyanate and isothiocyanate isomers.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. The most common type of sigmatropic rearrangement involving isothiocyanates is the-sigmatropic rearrangement, also known as a hetero-Cope rearrangement. This reaction is characteristic of allyl isothiocyanates, which rearrange to the isomeric allyl thiocyanates.

For a-sigmatropic rearrangement to occur, the isothiocyanate must possess an allylic or similar unsaturated system adjacent to the nitrogen atom. In the case of this compound, which is a saturated alkyl isothiocyanate, a-sigmatropic rearrangement of the isothiocyanate group itself is not structurally feasible. However, it is important to understand this rearrangement in the broader context of isothiocyanate chemistry. Computational studies have been performed on the-sigmatropic shifts in various isothiocyanates, providing insights into the activation barriers and thermodynamics of these processes.

The formation of isothiocyanates through the rearrangement of isomeric thiocyanates is a well-studied phenomenon. Acyl, thioacyl, and imidoyl thiocyanates are known to rearrange to their more stable isothiocyanate counterparts. These rearrangements are of two main types: a 1,3-shift of the acyl, thioacyl, or imidoyl group from sulfur to nitrogen, and a 1,3-shift of a group attached to the (thio)acyl moiety.

Computational studies have elucidated the mechanisms and activation barriers for these rearrangements. For example, the activation barriers for the rearrangement of acyl thiocyanates (RCO-SCN) to acyl isothiocyanates (RCO-NCS) are calculated to be in the range of 30-31 kcal/mol. Thioacyl thiocyanates are generally less stable and have lower barriers to rearrangement (20-30 kcal/mol). These rearrangements are crucial for understanding the stability and synthetic accessibility of various isothiocyanates.

The thioacyl isocyanate to acyl isothiocyanate rearrangement has also been investigated, with computational studies showing that the acyl isothiocyanates are generally more stable. The migratory aptitude of different substituents has been determined to be in the order of Br > Cl > NMe2 > F, SCH3, SH > OMe, NH2 > OH >> H >> Me.

Rearrangement TypeReactantProductActivation Barrier (kcal/mol)
Acyl Thiocyanate RearrangementRCO-SCNRCO-NCS30-31
Thioacyl Thiocyanate RearrangementRCS-SCNRCS-NCS20-30
Thioaroyl Thiocyanate RearrangementArCS-SCNArCS-NCS~34 (for Ar = Ph)

Kinetic Investigations of Isothiocyanate Reactions

Kinetic studies of reactions involving isothiocyanates provide valuable information about their reactivity, reaction mechanisms, and the factors that influence reaction rates.

The kinetics of the reaction of organic isothiocyanates with alcohols have been studied. For the reaction of various isothiocyanates with a large excess of 1-octanol in o-dichlorobenzene, the reaction was found to be first-order with respect to the isothiocyanate concentration. However, the apparent second-order rate constants varied with the initial alcohol concentration, suggesting a more complex mechanism likely involving two molecules of the alcohol in the transition state.

The relative reaction rates of different isothiocyanates with 1-octanol at 120°C were found to decrease in the following order: benzyl (B1604629) > phenyl > allyl > ethyl > n-butyl > n-hexyl > isobutyl > cyclohexyl. This indicates that the reactivity is influenced by both electronic and steric factors of the group attached to the isothiocyanate moiety. As this compound is a secondary alkyl isothiocyanate, its reactivity would be expected to be similar to or slightly lower than that of cyclohexyl isothiocyanate due to steric hindrance.

In another study, the reaction of allyl isothiocyanate with hydroxyl/water was found to follow pseudo-first-order kinetics when the concentration of the hydroxyl ion was kept constant.

The activation energies for the reaction of various isothiocyanates with 1-octanol were determined to be in the range of 13.5-16.5 kcal/mol. The study of the reaction of allyl isothiocyanate with hydroxyl/water calculated an activation energy of 59.0 kJ/mol (approximately 14.1 kcal/mol). These values are indicative of moderately facile reactions at elevated temperatures.

IsothiocyanateReactantActivation Energy (kcal/mol)
Various Alkyl and Aryl Isothiocyanates1-Octanol13.5 - 16.5
Allyl IsothiocyanateHydroxyl/Water14.1

These kinetic parameters are essential for understanding and predicting the behavior of isothiocyanates like this compound in various chemical processes. The steric bulk of the ethylcyclohexyl group would likely lead to a slightly higher activation energy compared to less hindered alkyl isothiocyanates.

Catalytic Effects in Isothiocyanate Transformations

The reactivity of the isothiocyanate group in molecules such as this compound can be significantly influenced and controlled by catalysis. Catalysts can facilitate transformations that are otherwise slow or inefficient, expanding the synthetic utility of this functional group.

Transformations involving alkyl isothiocyanates can be broadly categorized, and various catalysts have been developed to promote these reactions. One key catalytic transformation is the isomerization of the corresponding thiocyanate (R-S-C≡N) to the isothiocyanate (R-N=C=S) form. This process is often thermodynamically favored but kinetically slow for alkyl derivatives. Catalysts such as cadmium iodide, zinc chloride, and alkali metal thiocyanates supported on porous carriers like silica gel have been shown to facilitate this isomerization at elevated temperatures in the vapor phase. mdpi.comnih.gov

In the context of biochemical transformations, enzymes can act as highly efficient catalysts. Glutathione (B108866) transferases (GSTs), for example, catalyze the conjugation of isothiocyanates with glutathione. nih.govresearchgate.net This enzymatic process significantly enhances the rate of dithiocarbamate (B8719985) formation, which is a key step in the metabolic disposition of isothiocyanates in biological systems. nih.gov The catalytic efficiency of different GST isoenzymes (such as GSTP1-1 and GSTM1-1) varies depending on the structure of the isothiocyanate substrate. nih.govresearchgate.net While this reaction is a conjugation, it highlights a fundamental catalytic transformation of the isothiocyanate group.

Furthermore, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze reactions of aryl isothiocyanates with 2-naphthols, leading to the formation of 2-iminonaphtho-1,3-oxathioles. nih.gov Such catalytic systems activate the substrates and facilitate cycloaddition pathways, demonstrating the potential for organocatalysis to mediate complex transformations of the isothiocyanate moiety.

Catalyst TypeTransformationExample CatalystsRef.
Metal SaltsThiocyanate → Isothiocyanate IsomerizationCadmium Iodide, Zinc Chloride mdpi.comnih.gov
EnzymesConjugation with GlutathioneGlutathione Transferases (GSTs) nih.govresearchgate.net
OrganocatalystsCycloaddition ReactionsDABCO nih.gov

Role as Electrophile in Conjugate Additions and Carboaminations

The central carbon atom of the isothiocyanate group is electrophilic and readily attacked by nucleophiles. This electrophilicity is the basis for its role in a variety of addition reactions.

The term "conjugate addition" or "Michael addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated system. tandfonline.comwikipedia.org For an isothiocyanate to act as the electrophile in such a reaction, it would need to be the electron-withdrawing group that activates an adjacent double bond, making the β-carbon susceptible to nucleophilic attack. This requires the isothiocyanate to be part of a conjugated system, such as in α,β-unsaturated isothiocyanates (e.g., vinyl isothiocyanate). tandfonline.com In these substrates, the -N=C=S group functions as a Michael acceptor, analogous to a carbonyl or nitrile group. nih.gov

However, in the context of "conjugate isothiocyanation," the isothiocyanate group is introduced onto a substrate via a 1,4-addition mechanism. A notable example is the reaction of enones with trimethylsilyl isothiocyanate (TMSNCS). oup.com In this process, the isothiocyanate moiety, delivered from TMSNCS, acts as a weak nucleophile and adds to the β-carbon of the activated enone. oup.com This promoter-free reaction proceeds under mild conditions to produce β-isothiocyanato carbonyl compounds in high yields (87-98%). oup.com Density functional theory (DFT) calculations have shown that the reaction is thermodynamically controlled, favoring the formation of the more stable isothiocyanate isomer over the thiocyanate. oup.com

Therefore, while a saturated alkyl isothiocyanate like this compound does not itself function as a Michael acceptor, the isothiocyanate functional group can be incorporated into molecules via conjugate addition pathways where the isothiocyanate source acts as the nucleophile.

A modern and efficient method for the functionalization of dienes involves multicomponent reactions that can introduce both a carbon and a nitrogen-containing group across a double bond. An organocatalytic, photoinduced 1,2-carboisothiocyanation of conjugated dienes has been developed that proceeds without the need for an external photocatalyst. tandfonline.com

This reaction couples a diene, an alkyl radical, and trimethylsilyl isothiocyanate (TMSNCS) to achieve a highly regioselective 1,2-carboisothiocyanation. tandfonline.com The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the diene and TMSNCS. tandfonline.com Under visible light irradiation, this complex facilitates the addition of an alkyl radical (generated from an appropriate precursor) and the isothiocyanate group across one of the double bonds of the diene. This methodology provides a mild and efficient route to synthesize complex molecules containing the isothiocyanate functionality.

ReactionReagentsKey FeaturesRef.
Conjugate IsothiocyanationEnone, Trimethylsilyl isothiocyanate (TMSNCS)Promoter-free, mild conditions, high yield (87-98%) oup.com
Photoinduced CarboaminationDiene, Alkyl Radical Precursor, TMSNCSOrganocatalytic, no external photocatalyst, 1,2-regioselectivity tandfonline.com

Applications in Ligand Chemistry and Bioconjugation

The predictable and chemoselective reactivity of the isothiocyanate group makes it an invaluable tool in the construction of complex molecular architectures, from peptide ligation to the labeling of biomolecules.

Amide bond formation is a cornerstone of chemical synthesis, particularly in peptide and protein chemistry. While standard coupling reagents are widely used, alternative ligation strategies offer advantages in terms of mild conditions and chemoselectivity. A convenient amide ligation process has been developed based on the reaction of isothiocyanates with thioacids. researchgate.netresearchgate.net

In this method, a thioacid (R'COSH), which can be generated in situ from a suitable precursor like a 9-fluorenylmethyl (Fm) thioester, reacts with an isothiocyanate (R-NCS) at room temperature. researchgate.netresearchgate.net The reaction proceeds through a mixed anhydride intermediate, which then eliminates carbonyl sulfide (B99878) (COS) to form the desired amide bond (R'CONHR) in good to excellent yields. researchgate.net This transformation represents a powerful alternative to traditional amide coupling, leveraging the unique reactivity of the isothiocyanate electrophile. An alkyl isothiocyanate such as this compound would be a suitable substrate for this type of ligation.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, relies on highly selective and efficient chemical reactions that can proceed under physiological conditions. Isothiocyanates are classic examples of chemoselective electrophiles used for this purpose. researchgate.netmdpi.com The electrophilic carbon of the -N=C=S group in this compound reacts readily with nucleophilic functional groups found in proteins, most notably the ε-amino group of lysine residues and the thiol group of cysteine residues. nih.gov

The reaction with amines yields a stable thiourea linkage, while the reaction with thiols produces a dithiocarbamate adduct. The selectivity of the conjugation can often be controlled by pH. At pH values between 7.4 and 9.1, the reaction with the more nucleophilic thiolate form of cysteine is favored. nih.gov At more basic pH (9.0–11.0), the deprotonated ε-amino group of lysine becomes a more competitive nucleophile. nih.gov This pH-dependent reactivity allows for targeted modification of specific amino acid residues on a protein's surface. mdpi.comnih.gov This chemoselectivity has made isothiocyanate-functionalized molecules, such as fluorescent dyes (e.g., fluorescein isothiocyanate, FITC), invaluable probes for labeling and studying proteins and other biomolecules. mdpi.comnih.gov

ApplicationReaction PartnersLinkage FormedKey FeatureRef.
Amide LigationIsothiocyanate, ThioacidAmideMild, room temperature conditions researchgate.netresearchgate.net
BioconjugationIsothiocyanate, Lysine (amine)ThioureaStable covalent bond nih.gov
BioconjugationIsothiocyanate, Cysteine (thiol)DithiocarbamateStable covalent bond, often pH-dependent nih.gov

Spectroscopic Data for this compound Remains Elusive in Public Domain

Searches for specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound in prominent databases such as PubChem, ChemSpider, the Spectral Database for Organic Compounds (SDBS), and the NIST Chemistry WebBook did not yield any specific results for this particular molecule. While information is available for related compounds, such as cyclohexyl isothiocyanate and various alkyl isothiocyanates, this data is not directly transferable to the ethylcyclohexane derivative.

Literature searches for the synthesis and characterization of this compound were also unsuccessful in providing the necessary spectroscopic details. General methods for the synthesis of isothiocyanates are well-documented, but specific spectral assignments for the target compound are not reported in the reviewed literature.

Without access to experimental or reliably calculated spectroscopic data, any attempt to create the requested article would be speculative and would not meet the required standard of being "thorough, informative, and scientifically accurate." The generation of interactive data tables, a key requirement of the request, is also not possible without the underlying data.

Therefore, while the principles of the requested spectroscopic techniques are well-established, their specific application to this compound cannot be detailed in an article format at present due to the absence of the foundational scientific data. Further experimental work to synthesize and spectroscopically characterize this compound would be required to generate the information needed to fulfill the original request.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isothiocyanatoethylcyclohexane and Its Derivatives

Mass Spectrometry (MS) Techniques

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. youtube.comthermofisher.com For a compound like 1-isothiocyanatoethylcyclohexane, the process begins with its injection into the gas chromatograph. Here, the volatile compound is carried by an inert gas through a capillary column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. youtube.com

Upon elution from the GC column, the isolated this compound molecule enters the mass spectrometer's ion source, where it undergoes electron ionization (EI). youtube.com In this process, the molecule is bombarded with a high-energy electron beam (typically at 70 electron volts), which dislodges an electron from the molecule to form a positively charged molecular ion (M⁺•). chemguide.co.uklibretexts.org

This molecular ion is energetically unstable and tends to break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound. youtube.com The fragmentation pattern provides valuable clues for elucidating the molecule's structure. chemguide.co.uklibretexts.org

While specific, published mass spectral data for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of similar alkyl isothiocyanates and cyclohexyl derivatives. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (169.29). Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond between the cyclohexane (B81311) ring and the ethyl group.

Loss of the Isothiocyanate Group: Cleavage of the C-N bond, resulting in the loss of a neutral NCS radical (58 u) or formation of an [NCS]⁺ ion.

Loss of an Ethyl Radical: Cleavage to lose a C₂H₅• radical (29 u).

Ring Fragmentation: Fragmentation of the cyclohexane ring itself, leading to a characteristic series of hydrocarbon fragments.

For illustrative purposes, the mass spectrum of the closely related compound, Cyclohexyl Isothiocyanate (C₇H₁₁NS, MW=141.23), shows a prominent molecular ion peak and significant fragmentation corresponding to the loss of the isothiocyanate group and fragmentation of the cyclohexyl ring. nist.gov

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonDescription
169[C₉H₁₅NS]⁺•Molecular Ion (M⁺•)
140[C₈H₁₂NS]⁺Loss of an ethyl radical ([M-C₂H₅]⁺)
111[C₈H₁₅]⁺Loss of the isothiocyanate group ([M-NCS]⁺)
83[C₆H₁₁]⁺Cyclohexyl cation
58[NCS]⁺Isothiocyanate cation
55[C₄H₇]⁺Fragment from cyclohexane ring
41[C₃H₅]⁺Allyl cation, fragment from cyclohexane ring

This table is predictive and based on general fragmentation principles and data from analogous compounds.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported. The primary prerequisite for such an analysis is the successful growth of a single crystal of sufficient size and quality, a process that can be challenging.

If a suitable crystal were to be obtained and analyzed, the study would yield invaluable structural data. Key insights would include:

Conformation: The precise chair, boat, or twist-boat conformation of the cyclohexane ring in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry if the compound is chiral.

Bond Parameters: Exact measurements of the C-N, N=C, and C=S bond lengths and angles within the isothiocyanate group, as well as the geometry of the ethyl linker and the cyclohexane ring.

Intermolecular Interactions: The study would reveal how individual molecules of this compound pack together in the crystal lattice, identifying any significant non-covalent interactions such as van der Waals forces or dipole-dipole interactions that govern its solid-state properties.

Table 2: Illustrative Crystallographic Parameters Obtainable from Single Crystal X-ray Diffraction

ParameterDescriptionTypical Value (Illustrative)
Chemical FormulaSum of atoms in the moleculeC₉H₁₅NS
Formula WeightMolar mass of the compound169.29 g/mol
Crystal SystemThe symmetry system of the crystal latticeTo be determined (e.g., Monoclinic)
Space GroupThe specific symmetry group of the crystalTo be determined (e.g., P2₁/c)
a, b, cDimensions of the unit cell axesTo be determined (in Å)
α, β, γAngles between the unit cell axesTo be determined (in °)
VVolume of the unit cellTo be determined (in ų)
ZNumber of molecules per unit cellTo be determined

This table presents the types of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are yet to be determined experimentally.

Computational and Theoretical Chemistry of 1 Isothiocyanatoethylcyclohexane Systems

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring and the ethyl-isothiocyanate side chain means that 1-Isothiocyanatoethylcyclohexane can exist in multiple conformations.

Prediction of Reaction Outcomes and Mechanistic Pathways

Computational chemistry can predict how a molecule might react and the energetic favorability of different reaction pathways.

Biological Activity and Mechanistic Insights Non Clinical Focus of 1 Isothiocyanatoethylcyclohexane

Molecular Mechanisms of Action

The biological effects of isothiocyanates are rooted in their chemical reactivity and ability to interact with cellular components.

Isothiocyanates are characterized by the presence of a -N=C=S group, which is highly electrophilic. This functional group readily reacts with nucleophiles, such as the thiol groups (-SH) found in the amino acid cysteine within proteins. nih.gov This reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate (B8719985) adduct, which can alter the structure and function of the protein. nih.gov The reactivity of the isothiocyanate group is a key determinant of the biological activity of these compounds. While the specific reactivity of 1-Isothiocyanatoethylcyclohexane has not been documented, it would be expected to follow this general mechanism of action.

Through their electrophilic interactions, isothiocyanates can modulate the function of a wide range of proteins and enzymes. nih.gov This modulation can lead to the activation or inhibition of various cellular signaling pathways. For instance, ITCs have been shown to interact with and modify the function of transcription factors, protein kinases, and enzymes involved in cellular metabolism and detoxification. researchgate.netnih.gov The specific proteins targeted can vary depending on the structure of the individual isothiocyanate.

In Vitro Studies of Biological Effects (Mechanism-Based)

The mechanistic understanding of isothiocyanates is supported by numerous in vitro studies demonstrating their effects on cellular processes.

Enzyme inhibition is a well-documented mechanism of action for many isothiocyanates. nih.gov In vitro assays have demonstrated that ITCs can inhibit the activity of various enzymes, including those involved in carcinogenesis and inflammation. nih.gov For example, some ITCs are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, including pro-carcinogens. nih.gov The inhibition can be reversible or irreversible, depending on the specific isothiocyanate and the target enzyme. youtube.comyoutube.com

Table 1: Examples of Enzyme Inhibition by Isothiocyanates (General Class)

Isothiocyanate ExampleTarget Enzyme(s)Type of Inhibition
SulforaphaneHistone Deacetylases (HDACs)Non-competitive
Allyl IsothiocyanateMyrosinaseCompetitive
Phenethyl IsothiocyanateCytochrome P450 1A1/1A2Mechanism-based

This table presents generalized examples for the isothiocyanate class, as specific data for this compound is unavailable.

Several isothiocyanates have demonstrated antimicrobial properties against a range of pathogens. nih.govnih.gov The proposed mechanisms for this activity include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular respiration. nih.gov For instance, some studies have shown that ITCs can induce oxidative stress in bacterial cells, leading to cell death. nih.gov The effectiveness of a particular isothiocyanate can depend on the microbial species and the specific chemical structure of the ITC.

The anticancer properties of isothiocyanates have been extensively studied in non-clinical settings. nih.govresearchgate.netnih.govresearchgate.netmdpi.com In vitro studies have revealed that ITCs can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors). nih.govresearchgate.net These effects are often linked to the ability of ITCs to modulate signaling pathways involved in cancer development, such as the NF-κB and MAPK pathways. researchgate.net Furthermore, some isothiocyanates have been shown to selectively target cancer cells while having minimal effects on normal cells. nih.gov

Table 2: Summary of In Vitro Anticancer Mechanisms of Isothiocyanates (General Class)

MechanismDescription
Induction of Apoptosis Activation of caspases and other pro-apoptotic proteins, leading to programmed cell death.
Cell Cycle Arrest Inhibition of cell cycle progression, preventing cancer cells from dividing.
Anti-Angiogenesis Inhibition of the formation of new blood vessels that tumors need to grow.
Modulation of Signaling Pathways Interference with key signaling pathways that promote cancer cell survival and proliferation.

This table outlines the general anticancer mechanisms observed for the isothiocyanate class, as specific in vitro data for this compound is not available.

Effects on Cellular Pathways (e.g., P-glycoprotein-mediated Multiple Drug Resistance Reversal)

Research into the effects of various organic isothiocyanates (ITCs) has shed light on their potential to reverse P-glycoprotein (P-gp)-mediated multiple drug resistance (MDR) in cancer cells. researchgate.netnih.gov P-gp is a well-characterized ATP-binding cassette (ABC) transporter that actively pumps a wide array of chemotherapy drugs out of cancer cells, thereby reducing their efficacy and leading to MDR. mdpi.commdpi.com The inhibition of P-gp is a key strategy to overcome MDR.

While direct studies on this compound are not available, research on a range of other ITCs demonstrates that certain members of this class can inhibit the efflux function of P-gp. A study investigating the effects of various ITCs on MDR human cancer cell lines found that several ITCs could increase the intracellular accumulation of P-gp substrates, such as daunomycin (DNM) and vinblastine (B1199706) (VBL), in resistant cells. researchgate.netnih.gov This suggests that these ITCs interfere with the transporter's ability to expel the anticancer drugs.

The effectiveness of ITCs in reversing P-gp-mediated resistance appears to be dependent on their chemical structure. For instance, aromatic ITCs like 1-naphthyl isothiocyanate (NITC) and benzyl (B1604629) isothiocyanate (BITC) showed significant inhibitory effects on P-gp. researchgate.netnih.gov In contrast, other ITCs, such as phenethyl isothiocyanate (PEITC), have been shown to inhibit P-gp and another important drug transporter, multidrug resistance-associated protein 1 (MRP1). researchgate.netnih.gov

The inhibitory activity of these compounds was generally observed at a concentration of 50 µM, while a lower concentration of 10 µM was less effective. researchgate.netnih.gov The table below summarizes the effects of various ITCs on the accumulation of P-gp substrates in resistant cancer cells, providing insight into the potential activity of isothiocyanates as a class.

Table 1: Effect of Various Isothiocyanates on the Accumulation of P-glycoprotein Substrates in Resistant Cancer Cells

Isothiocyanate Effect on Daunomycin (DNM) Accumulation in Resistant MCF-7 Cells Effect on Vinblastine (VBL) Accumulation in Resistant MCF-7 Cells
Allyl isothiocyanate No significant effect No significant effect
Benzyl isothiocyanate (BITC) Significant increase Significant increase
Hexyl isothiocyanate No significant effect No significant effect
Phenethyl isothiocyanate (PEITC) No significant effect No significant effect in MCF-7/ADR, but increased accumulation in PANC-1 (MRP1 overexpressing)
1-Naphthyl isothiocyanate (NITC) Significant increase Significant increase (40-fold)

Data derived from a study on the effects of organic isothiocyanates on P-gp and MRP1-mediated transport. researchgate.netnih.gov

It is important to note that the specific effects of this compound on P-gp-mediated MDR have not been empirically determined. However, the existing research on other isothiocyanates provides a foundation for hypothesizing its potential role in this cellular pathway.

Plant Biological Systems Interactions

Isothiocyanates have been identified as potent modulators of key physiological processes in plants, particularly those related to stomatal function and stress responses.

Stomatal pores, which are critical for gas exchange in plants, open in response to light to allow for CO2 uptake for photosynthesis. nih.gov This process is driven by the activation of the plasma membrane (PM) H⁺-ATPase in the guard cells surrounding the stomata. nih.gov The activation of this proton pump is initiated by phosphorylation, a key regulatory step. nih.gov

Research has identified benzyl isothiocyanate (BITC) as a powerful inhibitor of light-induced stomatal opening. nih.gov The mechanism of this inhibition involves the suppression of PM H⁺-ATPase phosphorylation. nih.gov By preventing the phosphorylation of the proton pump, BITC effectively halts the downstream signaling cascade that leads to stomatal opening. nih.gov Another related compound, allyl isothiocyanate (AITC), has also been shown to inhibit light-induced stomatal opening, although its mechanism may not directly involve the phosphorylation of the H⁺-ATPase. nih.gov

The inhibitory effect of BITC on stomatal opening is significant, with a reported half-maximal inhibitory concentration (IC50) of 29.1 µM. nih.gov This inhibitory action has been observed across various plant species, suggesting a conserved mechanism of action. nih.gov

Table 2: Effect of Benzyl Isothiocyanate (BITC) on Stomatal Aperture

Treatment Stomatal Aperture (µm) Inhibition of Stomatal Opening (%)
Light 3.5 (approx.) 0
Light + BITC (50 µM) 0.5 (approx.) ~85

Data adapted from a study on isothiocyanate-based inhibitors of stomatal opening. nih.gov

The ability of isothiocyanates to inhibit stomatal opening has direct implications for a plant's ability to tolerate drought stress. nih.gov By inducing stomatal closure, these compounds help to reduce water loss through transpiration, a crucial adaptation for survival in water-limited environments. researchgate.netnih.gov

The application of BITC has been shown to confer drought tolerance to plants by suppressing stomatal opening. nih.gov This effect is observed over both short (1.5 hours) and long-term (24 hours) periods, leading to a reduction in leaf wilting. nih.gov The development of BITC derivatives with multiple isothiocyanate groups has demonstrated even stronger and longer-lasting inhibitory effects on stomatal opening, further enhancing drought tolerance. nih.gov

The role of isothiocyanates in drought tolerance is multifaceted. Beyond stomatal regulation, these compounds are part of the broader glucosinolate-myrosinase defense system in plants, which is involved in responses to various environmental stresses. nih.gov While the direct impact of this compound on drought tolerance has not been specifically documented, the well-established effects of related isothiocyanates provide a strong indication of its potential utility as an agrochemical for enhancing plant resilience to drought.

Natural Occurrence, Biosynthesis, and Biotransformation of Isothiocyanates

Origin in Plant Metabolites

The vast majority of naturally occurring isothiocyanates originate from the enzymatic hydrolysis of glucosinolates, a group of sulfur-containing secondary metabolites found almost exclusively in plants of the order Brassicales. nih.gov These plants, which include familiar vegetables like broccoli, cabbage, and mustard, store glucosinolates and the enzyme myrosinase in separate compartments within their tissues. nih.govyoutube.com

Glucosinolates are the inactive precursors to isothiocyanates. mdpi.com When the plant tissue is damaged—for instance, by chewing, cutting, or pest attack—the glucosinolates come into contact with myrosinase (a thioglucosidase), which is released from its own compartments. youtube.comaacrjournals.org Myrosinase catalyzes the hydrolysis of the thioglucoside bond in the glucosinolate molecule. aacrjournals.org This reaction cleaves off the glucose moiety, resulting in an unstable intermediate known as an aglycone. youtube.com

At a neutral pH, this aglycone spontaneously rearranges to form a stable isothiocyanate. nih.gov The specific isothiocyanate formed is determined by the structure of the side chain (the 'R' group) of its parent glucosinolate. mdpi.com For 1-isothiocyanatoethylcyclohexane, the hypothetical precursor would be 2-cyclohexylethyl glucosinolate .

Table 1: Common Glucosinolates and Their Corresponding Isothiocyanates

Glucosinolate Precursor Isothiocyanate Product Common Food Sources
Sinigrin Allyl isothiocyanate Brussels sprouts, Mustard seed, Horseradish aacrjournals.orgresearchgate.net
Glucoraphanin Sulforaphane Broccoli, Cauliflower
Gluconasturtiin Phenethyl isothiocyanate Watercress, Horseradish researchgate.net
2-cyclohexylethyl glucosinolate (Hypothetical) This compound Not documented in nature

The conversion of the aglycone intermediate is not limited to forming isothiocyanates. The chemical environment, particularly pH, and the presence of certain proteins can direct the degradation pathway toward different products. researchgate.netbohrium.com

Isothiocyanates : Formation is favored at a neutral pH. nih.gov

Nitriles : These compounds are preferentially formed over isothiocyanates in the presence of an epithiospecifier protein (ESP). bohrium.com Acidic conditions can also favor nitrile production. bohrium.com

Thiocyanates : This structural isomer can also be formed, though it is generally a minor product compared to isothiocyanates. researchgate.netnih.gov

Epithionitriles : If the glucosinolate has an alkenyl side chain, the presence of ESP can lead to the formation of epithionitriles. bohrium.com

Studies have shown that adjusting conditions such as pH and temperature can significantly alter the ratio of these breakdown products. For example, moving from the endogenous pH of the plant to more acidic (pH 4) or basic (pH 8) conditions can substantially increase the yield of isothiocyanates during enzymatic hydrolysis. bohrium.com

Biosynthetic Pathways and Enzymes

The biosynthesis of glucosinolates, the precursors to isothiocyanates, is a complex pathway involving three main phases:

Side-chain elongation of a precursor amino acid.

Formation of the core glucosinolate structure .

Secondary modification of the side chain. mdpi.com

The creation of the core glucosinolate structure from an amino acid is a multi-step enzymatic process. While plants are the primary source of glucosinolate-derived isothiocyanates, bacteria have evolved an alternative pathway that does not involve glucosinolate precursors. researchgate.netnih.gov

Table 2: Key Enzymes in Isothiocyanate Biosynthesis

Enzyme Family Role in Pathway Pathway
Cytochrome P450s (e.g., CYP79, CYP83) Catalyze the conversion of amino acids to aldoximes and then to thiohydroximates, key early steps in glucosinolate biosynthesis. mdpi.comnih.gov Plant Glucosinolate Pathway
S-glucosyltransferases (S-GT) Catalyze the addition of a glucose molecule to the thiohydroximate intermediate. mdpi.com Plant Glucosinolate Pathway
Sulfotransferases Add a sulfate (B86663) group to form the final desulfoglucosinolate. mdpi.comnih.gov Plant Glucosinolate Pathway
Myrosinase (Thioglucosidase) Hydrolyzes the mature glucosinolate to release the unstable aglycone, which rearranges into an isothiocyanate. aacrjournals.orgfrontiersin.org Plant Glucosinolate Pathway
Rhodanese-like enzymes (Thiosulfate:cyanide sulfurtransferases) Catalyze the direct sulfur transfer onto isonitriles to form isothiocyanates, bypassing the glucosinolate pathway. nih.govresearchgate.net Bacterial Pathway

The bacterial pathway, discovered in Burkholderia gladioli, represents a distinct evolutionary route to isothiocyanate production. It highlights that nature has developed more than one method to synthesize these reactive compounds. nih.govresearchgate.net

Biotransformation and Metabolism (Non-Human Clinical Context)

There are no specific studies detailing the biotransformation or metabolism of this compound in any non-human model system. Research in this area typically involves administering a compound to an organism and analyzing its metabolites in various tissues and excreta. Such studies, often using stable isotope labeling, allow scientists to trace the metabolic fate of the compound. nih.govnih.gov

In general, the biotransformation of isothiocyanates that have been studied often occurs in two main phases. nih.gov Phase I reactions can introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov A primary and well-documented pathway for isothiocyanate metabolism is conjugation with glutathione (B108866) (GSH), a process that can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes. nih.gov

This initial conjugate is then often further metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates, which are then excreted. Studies on generalist lepidopteran herbivores, for example, have shown that various aliphatic and aromatic isothiocyanates derived from their diet are metabolized into glutathione conjugates and subsequently excreted. nih.gov However, without direct experimental evidence, it is not possible to confirm that this compound follows this or any other specific metabolic pathway.

Table 1: Investigated Aspects of this compound Metabolism

Metabolic Aspect Research Findings for this compound
Natural Occurrence No evidence found in scientific literature.
Biosynthetic Pathway Not documented.
Metabolites Identified (Non-Human) No studies available.
Enzymes Involved in Metabolism Not studied.

Table 2: Compound Names Mentioned

Compound Name
This compound
Glutathione

Advanced Applications in Materials Science and Agrochemistry

Synthesis of Functional Materials

The unique chemical properties of isothiocyanates suggest their potential as precursors in the synthesis of advanced materials. However, the application of 1-isothiocyanatoethylcyclohexane in this field is an area that remains to be explored.

Single-Source Precursors for Metal Oxide and Sulfide (B99878) Nanocrystals

The use of single-source precursors (SSPs) is a well-established method for producing high-quality metal sulfide and metal oxide nanocrystals. This approach offers excellent control over the stoichiometry and morphology of the resulting nanomaterials. While various compounds, such as dithiocarbamates, have been successfully employed as SSPs, research into the use of isothiocyanates for this purpose is still in its nascent stages.

Based on available scientific literature, there is currently no specific research demonstrating the use of this compound or other aliphatic isothiocyanates as single-source precursors for the synthesis of metal oxide or sulfide nanocrystals. This represents a potential area for future research, as the isothiocyanate functional group, with its inherent sulfur and nitrogen atoms, could theoretically coordinate with metal ions and serve as a foundation for the growth of such nanocrystals. Further investigation is required to determine the viability of this application.

Development of Agrochemicals

In the realm of agrochemistry, isothiocyanates are showing significant promise, particularly in the development of agents that enhance plant resilience to environmental stressors. Although direct research on this compound is not available, studies on analogous compounds provide compelling evidence for their potential in agriculture.

Drought Tolerance-Conferring Agents

Water scarcity is a major challenge in agriculture, and the development of drought tolerance-conferring agrochemicals is of paramount importance. Recent studies have identified isothiocyanates as potent agents for enhancing plant drought tolerance.

Research has shown that benzyl (B1604629) isothiocyanate (BITC), a naturally occurring isothiocyanate, and its synthetic derivatives can significantly improve a plant's ability to withstand drought conditions. nih.gov Treatment with these compounds has been observed to prevent wilting in plants subjected to water stress for both short (1.5 hours) and long (24 hours) durations. nih.gov The mechanism behind this effect lies in the ability of isothiocyanates to regulate stomatal opening, thereby reducing water loss through transpiration. nih.gov

Similarly, allyl isothiocyanate (AITC), another well-studied isothiocyanate, has been shown to mitigate drought stress in pakchoi. nih.gov Application of AITC improved water retention and helped restore growth in drought-stressed plants. nih.gov While the specific efficacy of this compound as a drought tolerance agent has not been documented, the consistent findings across different isothiocyanate compounds suggest that the isothiocyanate functional group is key to this activity.

Stomatal Regulation in Agricultural Applications

The regulation of stomata, the microscopic pores on the surface of leaves, is crucial for balancing CO2 uptake for photosynthesis and water loss. nih.gov Isothiocyanates have emerged as powerful inhibitors of stomatal opening, a characteristic that can be harnessed to conserve water in agricultural settings.

Benzyl isothiocyanate (BITC) has been identified as a potent inhibitor of light-induced stomatal opening. nih.gov It functions by suppressing the phosphorylation of the plasma membrane (PM) H+-ATPase, a key enzyme that drives stomatal opening. nih.gov The inhibitory effect of BITC is dose-dependent, with a half-maximal inhibitory concentration (IC50) of 29.1 µM. nih.gov Furthermore, researchers have developed derivatives of BITC with even greater potency, some demonstrating up to 66 times stronger inhibitory activity on stomatal opening. nih.gov

Allyl isothiocyanate (AITC) also induces stomatal closure. nih.govnih.gov Its mechanism involves the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as the elevation of cytosolic Ca2+ levels in the guard cells that surround the stomatal pore. nih.gov Studies on various isothiocyanates, including BITC, AITC, sulforaphane, and phenethyl isothiocyanate (PEITC), have consistently shown their ability to induce stomatal closure, with PEITC and BITC being the most effective in some studies. oup.com This effect is strongly correlated with an increase in cytosolic free calcium spikes. oup.com

The ability of these compounds to inhibit stomatal opening, even in the presence of stimuli that would normally promote opening, such as blue light and the fungal toxin fusicoccin (B1218859) (FC), underscores their potential as effective water-conserving agrochemicals. nih.govresearchgate.netnih.gov

CompoundIC50 for Stomatal Opening InhibitionKey Mechanistic FindingsReference
Benzyl isothiocyanate (BITC) 29.1 µMSuppresses PM H+-ATPase phosphorylation. nih.gov
m-bis-BITC (a BITC derivative) Significantly more potent than BITCEnhanced inhibitory activity on stomatal opening. nih.gov
Allyl isothiocyanate (AITC) Not specifiedInduces ROS and NO production, elevates cytosolic Ca2+. nih.gov
Phenethyl isothiocyanate (PEITC) Not specifiedHighly effective at inducing stomatal closure, correlated with Ca2+ spikes. oup.com

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 1-Isothiocyanatoethylcyclohexane Analogs

The design of novel analogs of this compound would likely be guided by the desire to modulate its physicochemical properties and enhance its biological activity. The synthesis of such analogs would typically start from a corresponding primary amine, 1-aminoethylcyclohexane. A common and effective method for converting primary amines to isothiocyanates involves the use of thiophosgene (B130339) or a related reagent.

The general synthetic approach can be categorized based on the starting materials:

Type A Synthesis: This involves the reaction of a primary amine (1-aminoethylcyclohexane) with a thiocarbonyl transfer reagent.

Type B Synthesis: This would utilize other nitrogen-containing functional groups as precursors.

Type C Synthesis: This approach would start from non-nitrogen containing groups.

Recent trends in isothiocyanate synthesis have predominantly focused on Type A reactions due to their efficiency and the wide availability of primary amine starting materials. rsc.org

Structural Modifications for Enhanced Biological or Chemical Efficacy

Structural modifications of this compound would aim to improve its efficacy, selectivity, and pharmacokinetic profile. These modifications can be systematically introduced to probe the structure-activity relationship (SAR).

Multi-Isothiocyanate Derivatives

The introduction of multiple isothiocyanate groups onto the cyclohexane (B81311) scaffold is a potential strategy to enhance biological activity. A patent for "Isothiocyanato alkyl cyclohexane derivatives" suggests the possibility of creating compounds with more than one isothiocyanate group attached to the same carbon skeleton. This approach could potentially increase the compound's interaction with biological targets.

Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to comparable biological effects. benthamscience.com In the context of this compound, several bioisosteric replacements could be considered to improve its drug-like properties.

Classical Bioisosteres: These involve the substitution of atoms or groups with similar valence electron structures. For example, the isothiocyanate group (-N=C=S) itself can be considered a bioisostere of other functional groups.

Non-Classical Bioisosteres: These are structurally different groups that produce a similar biological response. For this compound, this could involve replacing the cyclohexane ring with other cyclic or heterocyclic structures to alter properties like solubility and metabolism.

The goal of such replacements would be to enhance potency, improve selectivity, modify metabolic pathways, or reduce toxicity. nih.gov

Impact of Stereochemistry on Reactivity and Biological Function

The 1-isothiocyanatoethyl group in this compound contains a chiral center at the ethyl carbon. This means the compound can exist as two enantiomers (R and S isomers). The stereochemistry of a molecule is crucial as it can significantly impact its biological activity. nih.gov

The spatial arrangement of the isothiocyanate group and the cyclohexane ring can influence how the molecule interacts with its biological target. It is well-documented that different stereoisomers of a drug can have vastly different pharmacological effects, with one enantiomer often being more active or having a different biological profile than the other. nih.gov For instance, the conformational equilibrium of cyclohexyl isothiocyanate has been studied, revealing the existence of two conformers (axial-trans and equatorial-trans) which could have different reactivities and biological interactions.

Therefore, the stereoselective synthesis of the individual enantiomers of this compound would be a critical step in evaluating their respective biological functions and determining the optimal stereoisomer for potential therapeutic applications.

Emerging Research Frontiers in the Study of this compound

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and novel theoretical frameworks. For a compound like this compound, the future of its scientific exploration lies at the intersection of computational power, innovative synthetic strategies, and sophisticated analytical techniques. This article delves into the emerging research directions and future perspectives that are poised to unlock a deeper understanding of this unique isothiocyanate.

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